molecular formula C9H8BrClF2O B1416001 1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene CAS No. 2145878-60-8

1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene

Cat. No.: B1416001
CAS No.: 2145878-60-8
M. Wt: 285.51 g/mol
InChI Key: RHZNYCGBQOMNLH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and difluoropropoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-chlorobenzene and 2,2-difluoropropanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,2-difluoropropanol with the bromine atom in 1-bromo-3-chlorobenzene. This is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the process may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.

    Coupling Reactions: The compound is also a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene involves its interaction with specific molecular targets:

    Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with nucleophiles.

    Pathways Involved: The pathways involved in its reactions include the formation of intermediates such as benzenonium ions, which subsequently undergo further transformations to yield the final products.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene can be compared with other halogenated aromatic compounds:

    1-Bromo-3-chloro-5-fluorobenzene: This compound is similar in structure but lacks the difluoropropoxy group, making it less versatile in certain synthetic applications.

    1-Bromo-2,3-difluorobenzene: This compound has two fluorine atoms on the benzene ring, which can influence its reactivity and applications differently compared to this compound.

    1-Bromo-3-chloro-5-(chloromethyl)benzene:

Properties

IUPAC Name

1-bromo-3-chloro-5-(2,2-difluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClF2O/c1-9(12,13)5-14-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZNYCGBQOMNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC(=C1)Br)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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